(+)-Deoxybiotin -

(+)-Deoxybiotin

Catalog Number: EVT-10954756
CAS Number:
Molecular Formula: C10H18N2OS
Molecular Weight: 214.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-Deoxybiotin is a biotin analog that plays a significant role in biochemical research, particularly in studies involving enzyme activity and protein interactions. It is structurally similar to biotin, a vital nutrient that serves as a cofactor for carboxylase enzymes involved in fatty acid synthesis and amino acid metabolism. The compound is primarily sourced from synthetic processes, as natural occurrences are rare.

Source

The primary sources of (+)-deoxybiotin are synthetic methodologies developed in laboratory settings. These methods allow for the production of this compound in sufficient quantities for research applications.

Classification

(+)-Deoxybiotin belongs to the class of compounds known as vitamin H or vitamin B7 derivatives. It is specifically categorized under biotin analogs due to its structural similarities and functional roles in biological systems.

Synthesis Analysis

Methods

Another method includes a retrosynthetic analysis that employs the aza-Michael reaction of enones, allowing for the establishment of stereogenic centers essential for the compound's functionality .

Technical Details

  • Enantioselective Reduction: This method utilizes oxazaborolidine as a catalyst to achieve high stereoselectivity during the reduction process.
  • Aza-Michael Reaction: This reaction facilitates the formation of carbon-nitrogen bonds, crucial for constructing the core structure of (+)-deoxybiotin.
Molecular Structure Analysis

Structure

The molecular structure of (+)-deoxybiotin can be represented by its chemical formula C10H17N3O3SC_{10}H_{17}N_{3}O_{3}S. The compound features a bicyclic structure typical of biotin derivatives, with specific functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 245.32 g/mol
  • Functional Groups: Contains an amine group, a sulfonyl group, and multiple hydroxyl groups which are critical for its interaction with enzymes.
Chemical Reactions Analysis

Reactions

(+)-Deoxybiotin participates in several chemical reactions that mimic those of biotin. These include:

  • Carboxylation Reactions: As a cofactor, it assists in transferring carbon dioxide to substrates.
  • Enzyme Inhibition Studies: It can act as an inhibitor for biotin-dependent enzymes, providing insights into enzyme mechanisms.

Technical Details

The reactivity of (+)-deoxybiotin is influenced by its structural features, particularly the presence of the sulfonyl group, which can interact with various biological molecules.

Mechanism of Action

Process

The mechanism by which (+)-deoxybiotin exerts its effects typically involves binding to biotin-dependent enzymes. This binding alters enzyme activity, either enhancing or inhibiting their function depending on the context.

Data

Research indicates that (+)-deoxybiotin can effectively substitute for biotin in certain enzymatic reactions, thereby influencing metabolic pathways associated with fatty acid metabolism and gluconeogenesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point ranges around 150–160 °C.

Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity and purity.

Applications

Scientific Uses

(+)-Deoxybiotin is utilized extensively in biochemical research for:

  • Studying Enzyme Kinetics: It serves as a valuable tool for understanding the mechanisms of biotin-dependent enzymes.
  • Drug Development: Its analog properties make it a candidate for developing inhibitors targeting specific metabolic pathways.
  • Labeling Techniques: Used in affinity chromatography and other labeling techniques due to its ability to bind avidin or streptavidin with high affinity.
Introduction: Contextualizing (+)-Deoxybiotin in Biochemical Research

Historical Discovery and Nomenclature Evolution

The identification of (+)-deoxybiotin emerged from parallel investigations into biotin biosynthesis and the nutritional requirements of microorganisms. Early studies in the mid-20th century demonstrated that certain microorganisms, including strains of Saccharomyces cerevisiae (brewer's yeast), exhibited growth responses not only to biotin itself but also to compounds later identified as its metabolic precursors. Notably, neither pimelic acid nor pimeloyl-coenzyme A could substitute for biotin in supporting yeast growth, while compounds like 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA) could [7]. The compound eventually designated as dethiobiotin or deoxybiotin was isolated and characterized as the penultimate compound in this pathway, immediately preceding biotin.

The nomenclature of this compound reflects historical chemical conventions and evolving biochemical understanding. The prefix "desoxy" (sometimes "desoxy") was prevalent in early biochemical literature to denote the absence of an oxygen atom compared to a reference structure. However, the term "deoxy" (signifying removal of oxygen) gradually became the standard prefix in systematic chemical nomenclature. Consequently, the compound was referred to variably as "desoxybiotin" or "deoxybiotin" in the literature. This terminological shift mirrors the broader historical debate over nucleic acid component naming ("desoxyribose" vs. "deoxyribose"), underscoring that "desoxy" in older texts is not necessarily an error but a reflection of contemporaneous usage [1]. The designation "(+)-deoxybiotin" explicitly references the biologically active enantiomer, distinguishing it from its inactive stereoisomer.

Table 1: Key Milestones in the Discovery and Characterization of (+)-Deoxybiotin

Time PeriodKey Finding/AdvanceSignificance
1940s-1950sIdentification of compounds supporting growth of biotin-auxotrophic microbes besides biotin itselfRevealed existence of biotin precursors and vitamers
1960s-1970sIsolation, structural elucidation, and chemical synthesis of deoxybiotinConfirmed deoxybiotin as a specific molecular entity distinct from biotin, lacking the sulfur atom
1980s-1990sGenetic characterization of bio genes in E. coli and S. cerevisiae; identification of bioD encoding dethiobiotin synthetaseEstablished deoxybiotin's role as the direct precursor synthesized before the biotin synthase (BioB) step
2000s-PresentMechanistic studies on biotin synthase (BioB) utilizing deoxybiotin as substrate; role in transport (Bio5/Ypl207w)Defined the enzymatic sulfur insertion step and revealed vitamer-specific transport mechanisms

Structural Relationship to Biotin Vitamers

(+)-Deoxybiotin belongs to the group of compounds classified as biotin vitamers – structurally related molecules capable of performing the essential functions of biotin or serving as direct metabolic precursors to the active coenzyme. Its core structure consists of a ureido ring fused to a tetrahydrothiophene ring, but crucially, the tetrahydrothiophene ring lacks the sulfur atom present in biotin. Instead, (+)-deoxybiotin features a fully saturated carbon chain (specifically, a cis-cyclohexane-1,2-dicarboxylic acid derivative) in place of the characteristic thiophane (tetrahydrothiophene) ring of biotin [7] [8] [10].

Table 2: Structural Comparison of Key Biotin Vitamers

VitamerCore Structural FeatureRelationship to Biotin FunctionBioavailability/Activity
Biotin (D-(+)-Biotin)Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid; contains sulfur in thiophane ringActive coenzyme form; covalently bound to carboxylasesFully active; recycled by biotinidase
(+)-Deoxybiotin (Dethiobiotin)Hexahydro-2-oxo-1H-imidazo[4,5-c]pyridine-4-pentanoic acid; saturated cyclohexane ring lacking sulfurDirect biosynthetic precursor; vitamer (supports growth in some organisms)Active as precursor; partial activity depending on organism's enzymatic capacity (requires BioB)
7-Keto-8-aminopelargonic acid (KAPA)C₉ straight-chain amino-keto acidEarly precursorVitamer; requires conversion via DAPA and deoxybiotin to biotin
7,8-Diaminopelargonic acid (DAPA)C₉ straight-chain di-amino acidIntermediate precursorVitamer; requires conversion via deoxybiotin to biotin
Biotin sulfoxidesBiotin with oxidized sulfur (S=O)Degradation products or metabolitesGenerally inactive or poorly active; may interfere

The structural difference – the absence of sulfur – is the defining characteristic of (+)-deoxybiotin compared to biotin. This difference renders it unable to function directly as a carboxyl group carrier in enzymatic reactions like acetyl-CoA carboxylase, pyruvate carboxylase, propionyl-CoA carboxylase, or methylcrotonyl-CoA carboxylase. Biotin's role as a mobile carboxyl carrier relies on the formation of a carboxybiotin intermediate involving the ureido nitrogen (N1') adjacent to the sulfur-containing ring. While the ureido ring in deoxybiotin is structurally identical, the absence of sulfur alters the electronic environment and prevents its function as a prosthetic group in these enzymes. However, its structural similarity is sufficient for it to be recognized by certain enzymes in the biosynthetic pathway, notably biotin synthase (BioB), which inserts the sulfur atom, and by specific cellular transporters like the BIO5 gene product in S. cerevisiae [5] [7]. This recognition underpins its activity as a vitamer for organisms possessing the necessary enzymatic machinery (specifically BioB) to convert it into active biotin.

Research Significance in Cofactor Biosynthesis

(+)-Deoxybiotin holds paramount importance as the immediate substrate for biotin synthase (BioB), the enzyme catalyzing the final and mechanistically complex step in de novo biotin biosynthesis: the insertion of a sulfur atom between the C6 and C9 positions of the deoxybiotin molecule to form the characteristic thiophane ring of biotin. Research utilizing (+)-deoxybiotin has been instrumental in deciphering this remarkable transformation:

  • Elucidating Biotin Synthase (BioB) Mechanism: BioB belongs to the radical S-adenosylmethionine (radical SAM) superfamily of enzymes. Studies using purified BioB and radiolabeled or chemically synthesized (+)-deoxybiotin have demonstrated the enzyme's strict substrate specificity. BioB utilizes a [4Fe-4S] cluster to generate the 5'-deoxyadenosyl radical from S-adenosylmethionine. This radical abstracts a specific hydrogen atom (pro-S hydrogen at C9 or C6) from the deoxybiotin substrate, initiating the radical-mediated sulfur insertion process. Crucially, isotopic labeling experiments using specifically deuterated (+)-deoxybiotin substrates confirmed the site of hydrogen abstraction and provided evidence for the radical intermediates involved [3] [8]. The sulfur source for insertion has been identified as a second [2Fe-2S] cluster within BioB, which is destroyed during catalysis. This sacrificial role of an iron-sulfur cluster is highly unusual and was definitively established using biochemical assays with purified BioB and (+)-deoxybiotin.
  • Identifying Biosynthetic Pathways and Transport: The discovery that S. cerevisiae could utilize (+)-deoxybiotin, KAPA, and DAPA for growth, but not pimelic acid, pinpointed the segment of the pathway operating in this yeast. Genetic studies identified the BIO3-BIO4 locus encoding a fusion protein with aminotransferase (Bio3, homologous to bacterial BioA) and synthetase (Bio4, homologous to bacterial BioD) activities, responsible for converting KAPA to DAPA and DAPA to (+)-deoxybiotin, respectively. Furthermore, the isolation of yeast mutants auxotrophic for biotin but able to grow on (+)-deoxybiotin (or KAPA or DAPA) led to the identification of BIO5 (YPL207w). BIO5 encodes a novel transporter protein specific for these biotin precursors (KAPA, DAPA, deoxybiotin) and distinct from the high-affinity biotin transporter (Vht1). This highlighted specialized mechanisms for vitamer uptake [7].
  • Model System for Radical SAM Enzymology: The BioB reaction, utilizing (+)-deoxybiotin, serves as a paradigm for studying radical-mediated C-S bond formation in unactivated aliphatic chains. Its complexity, involving two iron-sulfur clusters and radical generation adjacent to a relatively complex substrate, presents significant challenges and opportunities for understanding the chemical capabilities of radical SAM enzymes. Insights gained from studying BioB and its substrate deoxybiotin have broader implications for understanding similar sulfur insertion reactions in other essential cofactors, such as lipoic acid biosynthesis [3] [8].

Knowledge Gaps and Current Theoretical Debates

Despite significant advances, research on (+)-deoxybiotin and its role in biotin biosynthesis and utilization remains active, with several unresolved questions and areas of debate:

  • Precise Origin of the Pimelate Moiety: While (+)-deoxybiotin is derived from pimeloyl-CoA (or pimeloyl-ACP in some bacteria), the exact biosynthetic origin of this C₇ dicarboxylic acid precursor remains controversial and likely differs between organisms. In Bacillus species, pimelic acid is derived from the cleavage of longer-chain fatty acids (e.g., via the BioI cytochrome P450). In Escherichia coli, evidence supports a modified fatty acid biosynthesis pathway involving the BioC methyltransferase and BioH esterase to produce pimeloyl-ACP. The pathway in plants and fungi like S. cerevisiae is less clearly defined. Whether S. cerevisiae possesses an analogous pathway to E. coli or uses an entirely different mechanism to generate the precursor feeding into KAPA synthesis is still under investigation [7] [8].
  • Metabolic Role Beyond Precursor Status: The primary role of (+)-deoxybiotin is unequivocally as the substrate for biotin synthase. However, its ability to support growth in some organisms lacking the full upstream pathway (like certain yeast mutants or bacteria) suggests it is efficiently transported and converted. A key debate centers on whether (+)-deoxybiotin has any direct biological function independent of its conversion to biotin. Does it interact with proteins other than BioB and the Bio5 transporter? Does it play any regulatory role, perhaps in feedback inhibition of earlier biosynthetic steps? Current evidence strongly supports its role solely as a precursor and vitamer requiring conversion, but definitive proof excluding any minor auxiliary functions is lacking [7] [5].
  • Evolution of Biotin Auxotrophy and Salvage: Why have some organisms, notably S. cerevisiae and certain pathogens, lost parts or all of the de novo biotin biosynthesis pathway, retaining only the ability to transport and utilize vitamers like biotin, (+)-deoxybiotin, KAPA, or DAPA? Understanding the evolutionary pressures leading to this auxotrophy requires deeper knowledge of the efficiency and regulation of the salvage pathways involving these vitamers. The existence of specific transporters like Bio5 for precursors suggests a significant ecological niche where such vitamers are available. The relative efficiency of salvaging (+)-deoxybiotin versus biotin itself in different organisms and under varying conditions remains an active area of study, potentially informing antimicrobial strategies targeting biotin metabolism [7] [9].
  • Biochemical Challenges of Sulfur Insertion: While the radical SAM mechanism of BioB is established, the detailed chemical steps by which the sulfur atom is inserted between two unactivated methylene groups (C6-H and C9-H) of (+)-deoxybiotin, forming a strained thiophane ring, are still not fully resolved. Key questions involve the exact sequence of radical reactions, the nature of the sulfur-donating species derived from the auxiliary [2Fe-2S] cluster, and how the enzyme orchestrates this complex transformation without releasing highly reactive intermediates. Research utilizing synthetic deuterated or fluorinated (+)-deoxybiotin analogs, advanced spectroscopic techniques (e.g., EPR, Mössbauer), and structural biology (cryo-EM, X-ray crystallography of intermediate states) continues to probe these fundamental mechanistic questions [3] [8].

Properties

Product Name

(+)-Deoxybiotin

IUPAC Name

(3aS,4S,6aR)-4-pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

InChI

InChI=1S/C10H18N2OS/c1-2-3-4-5-8-9-7(6-14-8)11-10(13)12-9/h7-9H,2-6H2,1H3,(H2,11,12,13)/t7-,8-,9-/m0/s1

InChI Key

ZBHNDARKCKTDLK-CIUDSAMLSA-N

Canonical SMILES

CCCCCC1C2C(CS1)NC(=O)N2

Isomeric SMILES

CCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

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